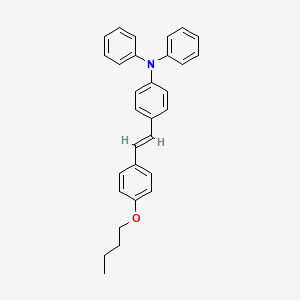
(E)-4-(4-Butoxystyryl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-Butoxystyryl)-N,N-diphenylaniline is an organic compound with a complex structure that includes a butoxy group, a styryl group, and a diphenylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Butoxystyryl)-N,N-diphenylaniline typically involves a multi-step process. One common method starts with the preparation of 4-butoxyaniline, which is then subjected to a series of reactions to introduce the styryl and diphenylaniline groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(4-Butoxystyryl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of more hydrogenated compounds.
Applications De Recherche Scientifique
(E)-4-(4-Butoxystyryl)-N,N-diphenylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mécanisme D'action
The mechanism of action of (E)-4-(4-Butoxystyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (E)-4-(4-Butoxystyryl)-N,N-diphenylaniline include:
- 4-Butoxyphenylboronic acid
- 4-Butoxyaniline
- 4-Butoxyphenol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C30H29NO |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
4-[(E)-2-(4-butoxyphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C30H29NO/c1-2-3-24-32-30-22-18-26(19-23-30)15-14-25-16-20-29(21-17-25)31(27-10-6-4-7-11-27)28-12-8-5-9-13-28/h4-23H,2-3,24H2,1H3/b15-14+ |
Clé InChI |
ODZDISLAWFUWAZ-CCEZHUSRSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



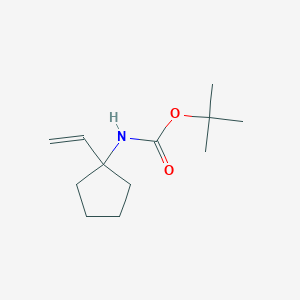
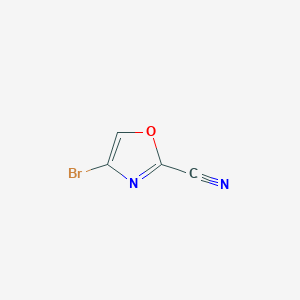
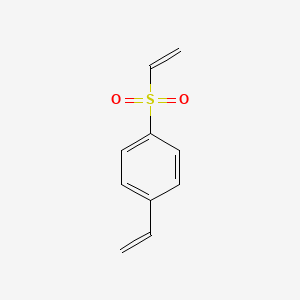
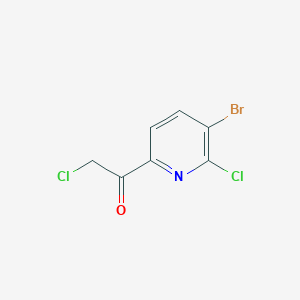
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)

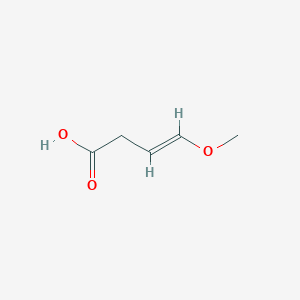
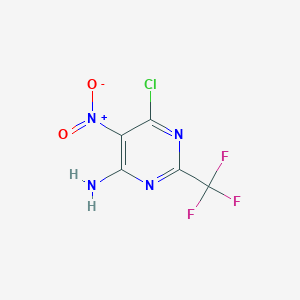
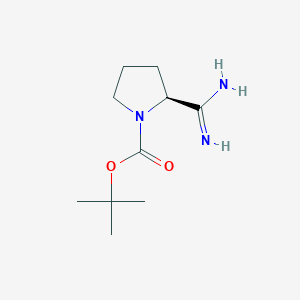
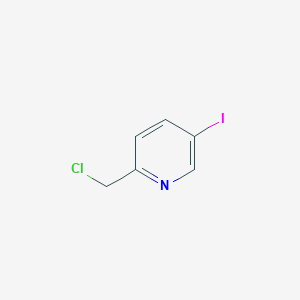
![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)

![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
